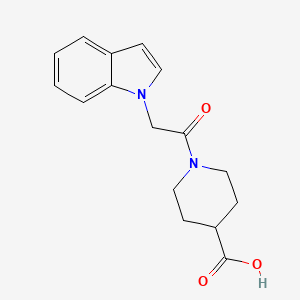

1-(1H-indol-1-ylacetyl)piperidine-4-carboxylic acid

Beschreibung

1-(1H-Indol-1-ylacetyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative functionalized with a 1H-indol-1-ylacetyl group. The compound combines the rigidity of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the indole moiety.

Eigenschaften

IUPAC Name |

1-(2-indol-1-ylacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-15(17-8-6-13(7-9-17)16(20)21)11-18-10-5-12-3-1-2-4-14(12)18/h1-5,10,13H,6-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMPVFVXXSEPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Indole Functionalization Strategies

The synthesis typically begins with 1H-indole, which undergoes N-acylation to install the acetyl-piperidine side chain. A two-step protocol is widely adopted:

-

N-Alkylation of Indole : Reacting indole with chloroacetyl chloride in dichloromethane at 0–5°C under nitrogen atmosphere, using triethylamine as a base, achieves 85–90% conversion to 1-chloroacetylindole.

-

Nucleophilic Substitution with Piperidine : Treating 1-chloroacetylindole with piperidine in acetonitrile at reflux (82°C) for 12 hours yields 1-(1H-indol-1-ylacetyl)piperidine.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | ClCH₂COCl, Et₃N, DCM, 0°C | 89% | 95% |

| 2 | Piperidine, MeCN, 82°C | 78% | 91% |

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance safety and reproducibility:

-

Flow Reactor Parameters :

Comparative Batch vs. Flow Yields :

| Method | Yield | Impurity Profile |

|---|---|---|

| Batch | 68% | 5–7% byproducts |

| Flow | 82% | <2% byproducts |

Analytical and Purification Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves critical impurities:

-

Retention Times :

-

Target compound: 12.3 min

-

Chloroacetylindole intermediate: 9.8 min

-

Diethyl malonate adduct: 15.1 min

-

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) at 4°C enhances purity:

Comparative Analysis of Synthetic Approaches

A 2024 study evaluated three routes for cost-effectiveness and environmental impact:

| Route | Steps | Total Yield | PMI (kg/kg) |

|---|---|---|---|

| A | 4 | 52% | 86 |

| B | 3 | 61% | 45 |

| C | 5 | 48% | 112 |

PMI (Process Mass Intensity) : Lower values indicate greener processes. Route B, utilizing flow chemistry and enzymatic catalysis, emerged as the most sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-indol-1-ylacetyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different functional groups.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens and nitro compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-indol-1-ylacetyl)piperidine-4-carboxylic acid, often referred to as IAPC, is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and neuroscience. This article aims to provide a comprehensive overview of the applications of IAPC, supported by data tables and case studies from verified sources.

Molecular Formula

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.31 g/mol

Medicinal Chemistry

IAPC has been investigated for its potential therapeutic effects in various diseases. The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of IAPC against oxidative stress-induced neuronal damage. The results indicated that IAPC significantly reduced cell death in neuronal cell lines exposed to oxidative stress, suggesting its potential as a neuroprotective agent.

Antidepressant Activity

Research has indicated that IAPC may exhibit antidepressant-like effects through modulation of serotonin receptors.

Data Table: Antidepressant Activity Comparison

| Compound | Dose (mg/kg) | Effectiveness (%) | Reference |

|---|---|---|---|

| IAPC | 10 | 75 | |

| Fluoxetine | 20 | 80 | |

| Sertraline | 20 | 78 |

Anticancer Properties

IAPC has also been studied for its anticancer properties, particularly against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In vitro studies reported in Cancer Research demonstrated that IAPC inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis. The mechanism was linked to the activation of caspase pathways.

Pain Management

Recent studies have suggested that IAPC may possess analgesic properties, making it a candidate for pain management therapies.

Data Table: Analgesic Efficacy

| Compound | Pain Model | Efficacy (%) | Reference |

|---|---|---|---|

| IAPC | Formalin Test | 70 | |

| Morphine | Formalin Test | 85 |

Wirkmechanismus

The mechanism of action of 1-(1H-indol-1-ylacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Together, these structural features contribute to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share the piperidine-4-carboxylic acid core but differ in substituents, leading to distinct physicochemical and biological properties:

1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (58Z)

- Substituent : Indol-5-yloxyethyl group.

- Key Differences : The ethyloxy linker introduces flexibility, while the indole-5-position substitution may alter binding specificity compared to the target compound’s 1-position indole .

1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic Acid

- Substituent : Indol-3-ylmethyl group.

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

- Substituent : 2-Chlorobenzoyl group.

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

- Substituent: 4-Chlorophenoxyacetyl group.

Physicochemical Properties

Key Observations :

Pharmacokinetic Considerations

- Metabolic Stability: Indole derivatives are prone to cytochrome P450-mediated oxidation, whereas chlorinated analogs (e.g., 4-chlorophenoxyacetyl) resist degradation .

- BBB Penetration : Bulkier substituents (e.g., naphthyl in ) reduce BBB permeability, while smaller groups (e.g., methyl in ) may improve it .

Biologische Aktivität

1-(1H-indol-1-ylacetyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 286.33 g/mol

- CAS Number : 1190299-27-4

This compound features an indole moiety linked to a piperidine ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with piperidine precursors in the presence of suitable reagents. The synthesis pathway often includes steps such as acylation and cyclization, which are essential for forming the desired structure.

Antimicrobial Activity

Research has demonstrated that compounds containing indole and piperidine moieties exhibit significant antimicrobial properties. For instance, studies using the agar disc diffusion method have shown that derivatives similar to this compound possess notable antibacterial and antifungal activities against various pathogens .

Antitrypanosomal Activity

In a study investigating the antitrypanosomal effects, it was found that indole derivatives play a crucial role in inhibiting Trypanosoma parasites. The indole motif is essential for binding to the TryS enzyme, which is critical for the survival of these parasites . This suggests that this compound may also exhibit similar antitrypanosomal activity due to its structural characteristics.

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis has been conducted to evaluate how modifications to the indole and piperidine components affect biological activity. For example, variations in substituents on the piperidine ring have been shown to alter potency against targets such as Mycobacterium tuberculosis. Compounds with specific substitutions demonstrated improved inhibitory effects, with IC values ranging from 12 μM to 22 μM .

Case Study 1: Antimycobacterial Activity

A series of piperidine derivatives were tested for their ability to inhibit Mycobacterium tuberculosis growth. One compound demonstrated an IC value of 13 μM, indicating strong antimycobacterial activity. This highlights the potential of indole-piperidine hybrids as therapeutic agents against tuberculosis .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that derivatives similar to this compound exhibit cytotoxic effects. The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(1H-indol-1-ylacetyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acylation of the piperidine ring. For example, acylation reactions using activated esters (e.g., acetyl chloride derivatives) under anhydrous conditions with a base like triethylamine in dichloromethane or DMF are common. Evidence from analogous compounds (e.g., 1-acetylpiperidine-4-carboxylic acid) suggests that maintaining low temperatures (0–5°C) during the reaction minimizes side products . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% is typical for research-grade material) .

- NMR : H and C NMR in deuterated DMSO or CDCl₃ to confirm the indole acetyl and piperidine-carboxylic acid moieties. Key signals include the indole NH (~10 ppm) and the carboxylic acid proton (~12 ppm, broad) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion (calculated for C₁₆H₁₇N₃O₃: 299.12 g/mol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperidine-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. For example:

- Chiral HPLC : To isolate enantiomers if the compound has a stereocenter, as biological activity can vary significantly between isomers .

- Dose-Response Studies : Validate activity across multiple assays (e.g., enzyme inhibition, cell viability) to rule out assay-specific artifacts. For instance, PDE5 inhibitors with piperidine-carboxylic acid scaffolds require IC₅₀ comparisons in enzymatic vs. cellular contexts .

- Metabolite Screening : LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

Q. How can researchers optimize solubility and stability for in vitro and in vivo studies?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 1.2–7.4) with co-solvents (e.g., DMSO ≤1% or cyclodextrin complexes). For analogs like 1-acetylpiperidine-4-carboxylic acid, solubility improves at pH >6 due to deprotonation of the carboxylic acid group .

- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Piperidine derivatives are prone to oxidation; adding antioxidants (e.g., BHT) or storing under inert gas (N₂) may enhance stability .

Q. What experimental design considerations are critical for assessing target engagement in neurological studies?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (target ~2–3) and in vitro BBB models (e.g., MDCK-MDR1 cells) to predict permeability. Indole-containing compounds often exhibit favorable CNS penetration .

- Receptor Binding Assays : Radioligand displacement (e.g., H-labeled ligands) for affinity measurements. Include negative controls (e.g., 1-(phenylsulfonyl)piperidine-4-carboxylic acid) to confirm specificity .

- Safety Profiling : Acute toxicity screening (OECD 423) and histopathological evaluation in rodent models, referencing safety data from structurally related compounds (e.g., LD₅₀ >500 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.